molecular formula C18H20FNO B258577 N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide

Katalognummer: B258577
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: ATJAWHNZAQOZDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a phenyl group substituted with a butan-2-yl group and a fluorophenyl group attached to an acetamide moiety

Eigenschaften

Molekularformel

C18H20FNO

Molekulargewicht

285.4 g/mol

IUPAC-Name

N-(2-butan-2-ylphenyl)-2-(3-fluorophenyl)acetamide

InChI

InChI=1S/C18H20FNO/c1-3-13(2)16-9-4-5-10-17(16)20-18(21)12-14-7-6-8-15(19)11-14/h4-11,13H,3,12H2,1-2H3,(H,20,21)

InChI-Schlüssel

ATJAWHNZAQOZDA-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F

Kanonische SMILES

CCC(C)C1=CC=CC=C1NC(=O)CC2=CC(=CC=C2)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide typically involves the reaction of 2-(butan-2-yl)aniline with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The reaction mechanism involves the formation of an amide bond between the amine group of 2-(butan-2-yl)aniline and the carbonyl group of 3-fluorobenzoyl chloride.

Industrial Production Methods

In an industrial setting, the production of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and consistent product quality. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted phenylacetamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets in biological systems. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to inflammation and pain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(butan-2-yl)acetamide: Similar structure but lacks the fluorophenyl group.

    2-(butan-2-yl)aniline: Precursor in the synthesis of N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide.

    3-fluorobenzoyl chloride: Another precursor used in the synthesis.

Uniqueness

N-(2-sec-butylphenyl)-2-(3-fluorophenyl)acetamide is unique due to the presence of both butan-2-yl and fluorophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for research and potential therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.